molecular formula C4H8O4S B123261 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 4440-89-5

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No. B123261
CAS RN: 4440-89-5
M. Wt: 152.17 g/mol
InChI Key: POVNYOLUWDFQOZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C4H8O4S . It has a molecular weight of 152.16892 .


Synthesis Analysis

The synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves the reaction of an organic compound (4R,5R)-5-acetyl-4-[[benzyloxy)carbonyl]amino]-3,6-dioxa-1-thia-2-azacyclohex-2-enone with an excess of benzoyl peroxide or benzoic acid in a solvent . Another method involves the reaction of a 1,2-diol with thionyl chloride to form a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has been analyzed using density-functional theory (DFT) at the level of B3LYP/6-311++G (d,p) .


Physical And Chemical Properties Analysis

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has a predicted density of 1.296±0.06 g/cm3 . Its boiling point is predicted to be 222.3±7.0 °C .

Scientific Research Applications

Electrolyte Additives in Lithium-ion Batteries

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has been studied as an effective electrolyte additive in lithium-ion batteries. It contributes to forming a stable solid-electrolyte interface (SEI) on graphite electrodes, improving the battery's overall performance and lifespan (Janssen et al., 2014), (Lin et al., 2018), (Sano & Maruyama, 2009).

Synthesis of Modified Nucleosides

In biochemistry, this compound aids in the synthesis of 2′-O-modified nucleosides. It has shown selectivity in alkylation reactions, which is crucial for synthesizing specific nucleoside derivatives (Fraser et al., 2000).

Organic Synthesis and Material Chemistry

It's used in various organic synthesis processes, including the preparation of cyclic β-chloro-vinylaldehyde and the creation of heterocyclic compounds (Tian & Liu, 2005). Additionally, its derivatives have been applied in photochromism studies, indicating potential applications in materials chemistry (Aiken et al., 2019).

Asymmetric Synthesis in Chemistry

This compound is involved in the asymmetric synthesis of certain amino acid derivatives, which are crucial in the development of biologically active compounds (Jakubowska et al., 2015).

Enhancing Battery Performance

Research also indicates its use in improving the lower temperature performance of lithium-ion batteries, highlighting its role in enhancing the electrochemical properties of energy storage systems (Guo et al., 2019).

Additional Synthetic Applications

Further studies demonstrate its use in various synthetic applications, such as the synthesis of oxathiazine derivatives and the construction of complex molecular structures (Varlamov et al., 2004).

properties

IUPAC Name

4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYOLUWDFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OS(=O)(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325964
Record name 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

CAS RN

4440-89-5
Record name 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide
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Record name NSC 522191
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Record name NSC522191
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Record name 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
BB Lohray, V Bhushan - Advances in heterocyclic chemistry, 1997 - books.google.com
Since the first elegant approach to the synthesis of various 1, 3, 2-dioxathiolane 2, 2-dioxides (cyclic sulfates) and their subsequent interesting stereo-chemical transformation by Gao …
Number of citations: 48 books.google.com
BB Lohray - Synthesis, 1992 - thieme-connect.com
In the last several years, epoxides have played a significant role in organic synthesis1 presumably due to their high reactivity as well as simultaneous protection of the adjacent …
Number of citations: 155 www.thieme-connect.com
Z Császár, EZ Szabó, AC Bényei, J Bakos… - Catalysis …, 2020 - Elsevier
A novel, highly modular approach has been developed for the synthesis of new chiral P,N,N ligands with the general formula Ph 2 P(CH 3 )CH(CH 2 ) m CH(CH 3 )NHCH 2 CH 2 (CH 2 …
Number of citations: 11 www.sciencedirect.com
IM Awheda - 2012 - search.proquest.com
This thesis investigates the applications of the activation of hydroxyl groups to nucleophilic attack within three key areas: Cyclic five-membered thionocarbamates bearing a N-Boc group …
Number of citations: 5 search.proquest.com
B Kou, Z Zhang, X Han, Z Zhou, Z Xu… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) are an attractive class of potential anti-HBV therapeutic agents. Here we describe the efforts toward the discovery of a …
Number of citations: 3 pubs.acs.org
I Alkorta, J Elguero, C Roussel, N Vanthuyne… - Advances in Heterocyclic …, 2012 - Elsevier
The chapter “Atropisomerism and axial chirality in heteroaromatic compounds” provides a summary of the present knowledge of this important topic. The structure of the chapter is: first a …
Number of citations: 97 www.sciencedirect.com
MM Major, Z Császár, AC Bényei, S Balogh… - Journal of …, 2020 - Elsevier
Novel alkane-diyl based heterobidentate P,N and S,N ligands with the general formula R 1 R 2 NCH(R 3 )(CH 2 ) n CH(R 4 )Q (R 1 = Me or iPr; R 2 = H or Me; R 3 , R 4 = H or Me; n = 0, …
Number of citations: 6 www.sciencedirect.com
S Saito, K Funayama, W Kato, M Okuda… - Journal of Natural …, 2022 - ACS Publications
Dihydromaniwamycin E (1), a new maniwamycin derivative featuring an azoxy moiety, has been isolated from the culture extract of thermotolerant Streptomyces sp. JA74 along with the …
Number of citations: 1 pubs.acs.org

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